molecular formula C15H11BrF3N3O4 B14404576 N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline CAS No. 84529-44-2

N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline

Cat. No.: B14404576
CAS No.: 84529-44-2
M. Wt: 434.16 g/mol
InChI Key: KZQDWMUTFDHLFU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

84529-44-2

Molecular Formula

C15H11BrF3N3O4

Molecular Weight

434.16 g/mol

IUPAC Name

N-(4-bromophenyl)-N-ethyl-2,4-dinitro-6-(trifluoromethyl)aniline

InChI

InChI=1S/C15H11BrF3N3O4/c1-2-20(10-5-3-9(16)4-6-10)14-12(15(17,18)19)7-11(21(23)24)8-13(14)22(25)26/h3-8H,2H2,1H3

InChI Key

KZQDWMUTFDHLFU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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